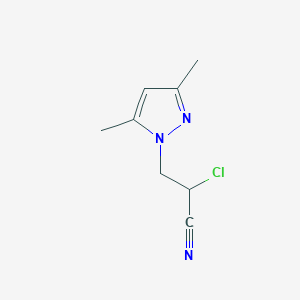
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
概要
説明
“2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile” is a chemical compound with the CAS Number: 1338495-27-4 . It has a molecular weight of 183.64 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10ClN3/c1-6-3-7(2)12(11-6)5-8(9)4-10/h3,8H,5H2,1-2H3 . This indicates that the compound has a pyrazole ring with two methyl groups attached to it, a nitrile group, and a chlorine atom. Physical and Chemical Properties Analysis
This compound is stored at a temperature of 28°C . The compound is an irritant .科学的研究の応用
1. Complex Formation and Structural Analysis
- A study by Titi et al. (2021) highlights the synthesis and structural analysis of a mixed complex involving 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile derivatives. This complex was characterized using various spectroscopic techniques and single-crystal X-ray diffraction, revealing a triclinic structure with P1 symmetry stabilized by numerous hydrogen bonds in the crystal lattice. The complex demonstrated interesting thermal behavior and was also evaluated for antibacterial activity against Gram-negative and Gram-positive bacteria (Titi et al., 2021).
2. Synthesis and Characterization of Novel Compounds
- Research by Bouanane et al. (2017) focused on the synthesis of novel ligands and complexes involving this compound. These compounds were tested for catecholase activities, demonstrating that the reaction rate depended on various factors such as the nature of the substituents and the concentration of the ligand. The study also involved geometry optimizations and DFT calculations to gain insight into the geometry, electronic structure, and chemical reactivity of these complexes (Bouanane et al., 2017).
3. Catalyst Development for Ethylene Oligomerization
- Ainooson et al. (2011) explored the use of this compound derivatives in developing catalysts for ethylene oligomerization. The study synthesized various pyrazolyl iron, cobalt, nickel, and palladium complexes and evaluated them as ethylene oligomerization catalysts. While some complexes did not produce active catalysts, the nickel complexes demonstrated significant activity, showcasing the potential of these compounds in industrial applications (Ainooson et al., 2011).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been shown to have affinity towards cholinesterase (ache and bche) active sites .
Mode of Action
Based on the structure and properties of similar compounds, it may interact with its targets through nucleophilic addition-elimination reactions .
Biochemical Pathways
Related compounds have been implicated in the regulation of free radical and reactive oxygen species (ros) production .
Pharmacokinetics
It is known that the compound is a white solid that dissolves well in polar organic solvents .
Result of Action
Similar compounds have been shown to have potential neuroprotective effects for activated-acetylcholinesterase-linked neurological disorders .
Action Environment
The action, efficacy, and stability of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile can be influenced by environmental factors. For instance, it is recommended to store the compound at temperatures between 28°C to maintain its stability . Furthermore, the compound is hygroscopic, indicating that humidity and water can affect its properties .
生化学分析
Biochemical Properties
2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal efficacy without significant toxicity. Exceeding this range can cause detrimental effects on organ function and overall health .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, making it essential to understand these processes for therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic targets .
特性
IUPAC Name |
2-chloro-3-(3,5-dimethylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-6-3-7(2)12(11-6)5-8(9)4-10/h3,8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOSDIDUWYABEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C#N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1394475.png)
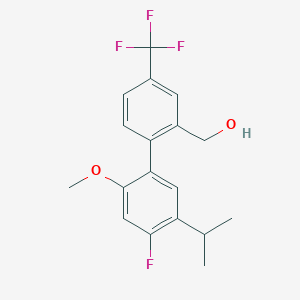

![Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate](/img/structure/B1394479.png)
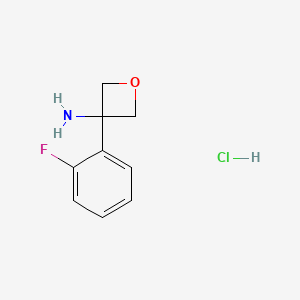

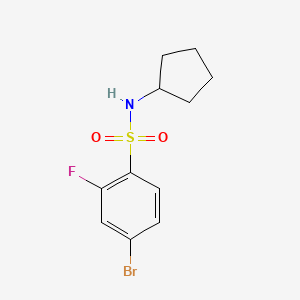

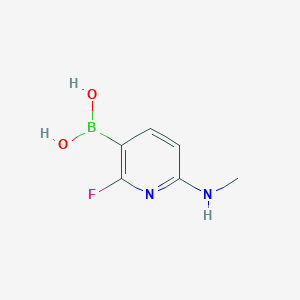

![tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1394492.png)

